Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide
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Overview
Description
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is part of the organotrifluoroborate family, which has gained significant attention due to its stability and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide typically involves the reaction of 4-(2-hydroxyethoxy)phenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
4-(2-hydroxyethoxy)phenylboronic acid+KHF2→Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound is known for its ability to participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, such as the Suzuki–Miyaura coupling . Typical conditions involve mild temperatures and the presence of a base to facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the development of new pharmaceuticals and biologically active molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide exerts its effects involves its ability to act as a nucleophilic partner in various chemical reactions. The compound’s trifluoroborate group is particularly reactive, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the hydroxyethoxyphenyl group.
Potassium phenyltrifluoroborate: Similar structure but without the hydroxyethoxy group.
Potassium 4-(2-hydroxyethoxy)phenylborate: Similar but without the trifluoroborate group.
Uniqueness
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide is unique due to the presence of both the trifluoroborate and hydroxyethoxyphenyl groups, which confer distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
Properties
IUPAC Name |
potassium;trifluoro-[4-(2-hydroxyethoxy)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O2.K/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13;/h1-4,13H,5-6H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIXUDJKYIJWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OCCO)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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